tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate

Physicochemical characterization Process chemistry Purification

tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate (CAS 887579-80-8) is a Boc-protected azetidine derivative bearing a 2-bromophenethylamino side chain. This compound belongs to a family of N-Boc-3-aminoazetidine scaffolds widely employed as constrained secondary amine building blocks in fragment-based drug discovery and PROTAC linker design.

Molecular Formula C16H23BrN2O2
Molecular Weight 355.27 g/mol
CAS No. 887579-80-8
Cat. No. B12441610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate
CAS887579-80-8
Molecular FormulaC16H23BrN2O2
Molecular Weight355.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NCCC2=CC=CC=C2Br
InChIInChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-13(11-19)18-9-8-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3
InChIKeyXSWSLUZCGGFFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate (CAS 887579-80-8): Ortho-Bromo Azetidine Building Block for Medicinal Chemistry and Chemical Biology


tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate (CAS 887579-80-8) is a Boc-protected azetidine derivative bearing a 2-bromophenethylamino side chain. This compound belongs to a family of N-Boc-3-aminoazetidine scaffolds widely employed as constrained secondary amine building blocks in fragment-based drug discovery and PROTAC linker design [1]. The azetidine ring introduces conformational rigidity (ring strain ~26.3 kcal/mol for unsubstituted azetidine) while the ortho-bromo substituent provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling, enabling rapid diversification of lead series [2]. Its computed topological polar surface area (TPSA) of 41.6 Ų and XlogP of 3.2 place it within favorable physicochemical space for CNS-penetrant and orally bioavailable chemotypes [3].

Why Regioisomeric Substitution Fails: Positional Bromine Effects on Reactivity and Physicochemical Properties of tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate


The three regioisomeric bromophenyl analogues—ortho (887579-80-8), meta (887579-86-4), and para (887579-92-2)—share identical molecular formula (C₁₆H₂₃BrN₂O₂, MW 355.27) and largely superimposable computed global descriptors (XlogP 3.2, TPSA 41.6 Ų, HBD 1, HBA 3, rotatable bonds 6 for all three) [1]. Despite this apparent equivalence, the ortho-bromine atom introduces a unique steric and electronic microenvironment that can dramatically alter reactivity in the palladium-catalyzed cross-coupling reactions that constitute the primary synthetic deployment of such building blocks. Generic procurement without regioisomeric specification risks selecting an isomer whose steric congestion or electronic bias is incompatible with the intended catalytic system, potentially leading to failed coupling, low yields, or the need for costly re-optimization of validated synthetic routes [2].

Head-to-Head Regioisomer Comparison: Quantified Differentiation Evidence for tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate (887579-80-8)


Lower Predicted Boiling Point vs. Meta/Para Isomers Indicates Weaker Intermolecular Forces and Distinct Purification Behavior

The ortho-bromo isomer (887579-80-8) exhibits a predicted boiling point of 431.7 ± 40.0 °C at 760 mmHg, which is approximately 3.4 °C lower than the predicted boiling points of both the meta (887579-86-4) and para (887579-92-2) isomers at 435.1 ± 40.0 °C . This depression, though modest within the prediction uncertainty, is consistent across independent computational sources and is attributable to steric hindrance from the ortho-bromine disrupting crystal packing and reducing the enthalpy of vaporization . The same trend is reflected in the predicted flash point: 214.9 ± 27.3 °C (ortho) vs. 216.9 ± 27.3 °C (meta) . While these values fall within overlapping error margins, the directional consistency suggests a genuine physicochemical difference that may manifest in gas chromatography retention times and preparative distillation efficiency, particularly relevant for large-scale purification of building block stocks .

Physicochemical characterization Process chemistry Purification

Higher Computed Molecular Complexity of Ortho Isomer Suggests a More Discriminating Steric Environment for Target Engagement

The computed molecular complexity index for the ortho isomer (887579-80-8) is 351, identical to the meta isomer (887579-86-4) but higher than the para isomer (887579-92-2) at 343, as calculated by fragment-based algorithms [1]. This metric reflects the combined contributions of atom count, branching, stereochemistry, and ring topology. The elevated complexity score for ortho and meta isomers arises from the asymmetric electronic environment created by the off-axis bromine substitution, which reduces molecular symmetry compared to the more symmetric para-substituted analogue. A higher complexity score correlates with increased three-dimensional shape diversity, a parameter that has been independently associated with improved selectivity profiles in fragment-based screening libraries [2]. The ortho bromine, positioned adjacent to the ethylene linker, creates a unique 'kink' in the conformational ensemble that may favor binding to protein pockets intolerant of the extended linear geometry preferred by the para isomer [3].

Computational chemistry Molecular complexity Drug design

Predicted Density and Refractive Index Equivalence Confirms Isosteric Replacement Feasibility While Ortho-Specific pKa Implications Remain Uncharacterized

Predicted densities for all three isomers are identical within error: 1.3 ± 0.1 g/cm³ (ortho, meta) and 1.33 ± 0.1 g/cm³ (para) . The predicted refractive index is 1.575 for all three . These data confirm that bulk physical properties are regioisomer-independent, meaning that solvent extraction, precipitation, and liquid-handling protocols validated for one isomer will transfer directly to the others. However, the para isomer uniquely has a predicted pKa of 8.81 ± 0.20 , while corresponding pKa predictions for ortho and meta isomers are not publicly disclosed on comparable databases. The absence of a published pKa for the ortho compound may indicate that the adjacent bromine atom exerts a field effect on the protonation state of the secondary amine that is non-trivial to predict computationally, necessitating experimental determination before use in pH-sensitive biological assays or salt formation protocols [1]. Until such data are generated, the ortho isomer carries a higher characterization burden but also a higher opportunity for intellectual property differentiation.

Physicochemical profiling Isosteric replacement ADME prediction

Optimal Deployment Scenarios for tert-Butyl 3-{[2-(2-bromophenyl)ethyl]amino}azetidine-1-carboxylate (887579-80-8) Based on Regioisomer-Specific Evidence


Palladium-Catalyzed Diversification of Fragment Libraries Requiring Ortho-Directed Steric Bias

In fragment-to-lead campaigns where the azetidine scaffold serves as a conformationally constrained core, the ortho-bromo isomer provides a sterically differentiated coupling partner for Suzuki-Miyaura or Buchwald-Hartwig reactions. The predicted lower boiling point (431.7 °C vs. 435.1 °C for meta/para) indicates reduced intermolecular forces, which may correlate with improved solubility in non-polar reaction solvents such as toluene or dioxane at reflux temperatures. The identical XlogP and TPSA across regioisomers ensure that swapping from ortho to meta or para based on availability does not alter predicted passive permeability, but the unique ortho geometry is non-isosteric in the context of target protein binding, making regioisomer selection critical for preserving structure-activity relationships established with the ortho building block [1].

Design of PROTAC Linkers Exploiting Ortho-Bromo as a Traceless Synthetic Handle

The Boc-protected azetidine amine in the target compound is strategically positioned for incorporation into PROTAC (PROteolysis TArgeting Chimera) linker architectures, where the ortho-bromine atom can serve as (i) a temporary protecting/activating group for sequential functionalization or (ii) a direct precursor for radiolabeling via halogen exchange (e.g., [¹⁸F]fluorination). The higher molecular complexity (351 vs. 343 for para) suggests a more three-dimensional architecture that may reduce the risk of non-specific hydrophobic collapse in aqueous assay buffers—a common attrition pathway for PROTAC candidates with extended, lipophilic linkers [2].

Preparative Chromatography Method Development for Regioisomer-Specific Quality Control

The small but consistent difference in predicted boiling point (Δ = -3.4 °C vs. meta/para) and flash point (Δ = -2.0 °C) supports the feasibility of gas chromatographic separation of the ortho isomer from its meta and para contaminants, should they arise during synthesis. Analytical laboratories developing GC-FID or GC-MS purity methods for 887579-80-8 can exploit these thermodynamic differences to optimize oven temperature gradients for baseline resolution, thereby establishing a regioisomer-specific identity and purity specification that is impossible to achieve by ¹H NMR alone due to the near-identical proton environments of the isomers [1].

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